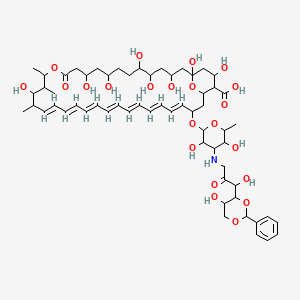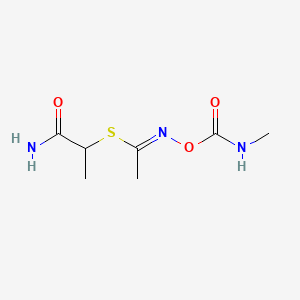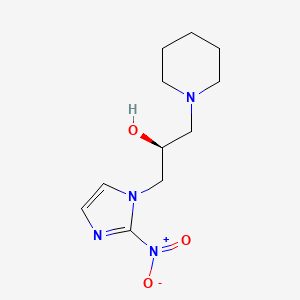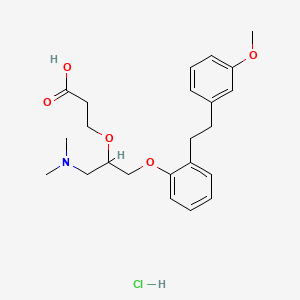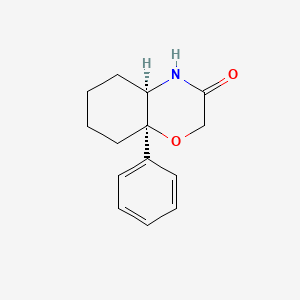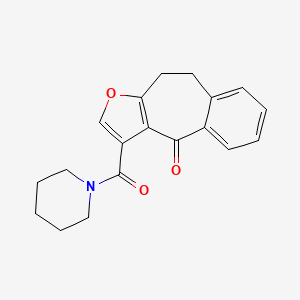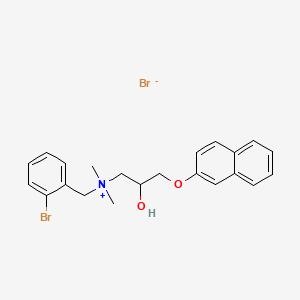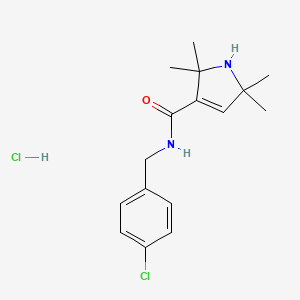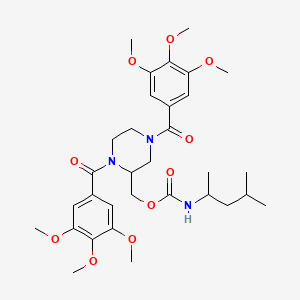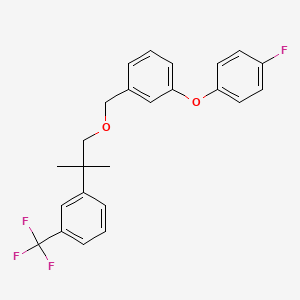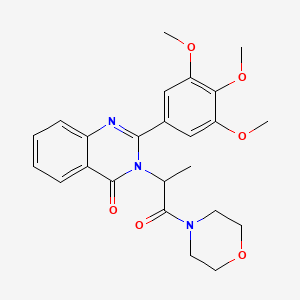
Gatifloxacin hemihydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Gatifloxacin hemihydrate is a fourth-generation fluoroquinolone antibiotic. It is used to treat a variety of bacterial infections by inhibiting the bacterial enzymes DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication, transcription, repair, and recombination . Gatifloxacin was first introduced by Bristol-Myers Squibb in 1999 under the brand name Tequin® for the treatment of respiratory tract infections .
Méthodes De Préparation
The preparation of gatifloxacin hemihydrate involves several synthetic routes and reaction conditions. One method involves reacting ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydro-3-quinoline carboxylate with aqueous hydrofluoroboric acid, followed by condensation with 2-methyl piperazine in a polar organic solvent. This results in an intermediate compound, which upon hydrolysis yields gatifloxacin . Industrial production methods often involve purification processes to obtain a stable crystalline form of this compound .
Analyse Des Réactions Chimiques
Gatifloxacin hemihydrate undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions can modify the functional groups on the gatifloxacin molecule.
Substitution: Common reagents used in these reactions include hydrofluoroboric acid and 2-methyl piperazine.
Hydrolysis: This reaction is used to convert intermediate compounds into gatifloxacin.
The major products formed from these reactions include gatifloxacin and its various crystalline forms .
Applications De Recherche Scientifique
Gatifloxacin hemihydrate has a wide range of scientific research applications:
Mécanisme D'action
Gatifloxacin hemihydrate exerts its effects by inhibiting the bacterial enzymes DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination . By binding to these enzymes, gatifloxacin prevents the bacteria from replicating and repairing their DNA, leading to bacterial cell death .
Comparaison Avec Des Composés Similaires
Gatifloxacin hemihydrate is compared with other fluoroquinolones such as gemifloxacin and moxifloxacin. These compounds share a similar mechanism of action but differ in their spectrum of activity and pharmacokinetic properties . Gatifloxacin has a broader spectrum of antibacterial activity and is particularly effective against both penicillin-susceptible and -resistant strains of Streptococcus pneumoniae . Other similar compounds include ciprofloxacin and levofloxacin, which are also used to treat bacterial infections but may have different side effect profiles and clinical indications .
Propriétés
Numéro CAS |
404858-36-2 |
|---|---|
Formule moléculaire |
C38H46F2N6O9 |
Poids moléculaire |
768.8 g/mol |
Nom IUPAC |
1-cyclopropyl-6-fluoro-8-methoxy-7-(3-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid;hydrate |
InChI |
InChI=1S/2C19H22FN3O4.H2O/c2*1-10-8-22(6-5-21-10)16-14(20)7-12-15(18(16)27-2)23(11-3-4-11)9-13(17(12)24)19(25)26;/h2*7,9-11,21H,3-6,8H2,1-2H3,(H,25,26);1H2 |
Clé InChI |
ISCAXBHESPTGIQ-UHFFFAOYSA-N |
SMILES canonique |
CC1CN(CCN1)C2=C(C=C3C(=C2OC)N(C=C(C3=O)C(=O)O)C4CC4)F.CC1CN(CCN1)C2=C(C=C3C(=C2OC)N(C=C(C3=O)C(=O)O)C4CC4)F.O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


